
PNU-282987
概要
説明
PNU-282987は、神経ニコチン性アセチルコリン受容体のα7サブタイプに対する強力かつ選択的なアゴニストとして作用する化学化合物です。この化合物は、特に神経科学の分野で、その潜在的な治療用途について広く研究されています。 認知機能を向上させる可能性を示しており、統合失調症やアルツハイマー病などの病状の治療における潜在的な使用について調査されてきました .
科学的研究の応用
Key Structural Features
Feature | Description |
---|---|
Bicyclic Structure | Contains a nitrogen atom at the 3-position |
Chlorobenzamide Moiety | Enhances biological interactions |
Positive Allosteric Modulator | Selectively enhances α7 nAChR activity |
Neurobiology
PNU-282987 has demonstrated significant neurogenic effects, particularly in the adult murine retina. Research indicates that it promotes the production of Müller-derived progenitor cells through signaling via the retinal pigment epithelium (RPE). These progenitor cells can differentiate into various types of neurons, highlighting the compound's regenerative potential.
Case Study: Retinal Regeneration
- Methodology : Administered via eye drops.
- Findings : Increased production of functional neurons observed through electroretinograms (ERGs) and transcriptomic analysis of isolated RPE cells.
- Significance : Suggests potential applications in treating retinal degenerative diseases.
Neuropsychiatric Disorders
The compound's role as a positive allosteric modulator of α7 nAChRs positions it as a candidate for therapeutic interventions in neuropsychiatric conditions. Studies have shown that enhancing receptor activity can lead to increased neurotransmitter release and improved cognitive functions.
Potential Therapeutic Applications
-
Alzheimer's Disease
- Mechanism: Enhances acetylcholine signaling, counteracting cognitive decline.
- Evidence: Demonstrated ability to improve cognitive functions in animal models.
-
Schizophrenia
- Mechanism: Modulates neurotransmitter systems involved in cognitive processes.
- Evidence: Positive effects on behavioral models relevant to schizophrenia.
Comparative Studies
Comparative research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide; hydrochloride selectively interacts with α7 nAChRs without significantly affecting other receptor subtypes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Structural Comparisons with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
1-Azabicyclo[3.2.1]octan-3-yl furo[2,3-c]pyridine | Bicyclic Amine | Agonist for α7 nAChRs |
PNU-120596 | Positive Allosteric Modulator | Enhances α7 nAChR activity |
(R)-3-(5-chlorothiophen-2-yl)spiro-[1,3]oxazolidine | Bicyclic Compound | Partial agonist for α7 nAChRs |
作用機序
PNU-282987は、神経ニコチン性アセチルコリン受容体のα7サブタイプに選択的に結合して活性化することにより、その効果を発揮します。この活性化は、シナプス活性の増加と、γ-アミノ酪酸などの神経伝達物質の放出の強化につながります。この化合物は、神経新生を促進し、神経保護効果があることが示されています。 含まれる分子標的と経路には、細胞生存とシナプス可塑性を促進するシグナル伝達経路の活性化が含まれます .
生化学分析
Biochemical Properties
PNU-282987 is a selective α7nAChR agonist . It has negligible activity at α1β1γδ and α3β4 receptors . It has a high affinity for rat α7nACh receptors (Ki = 26 nM) and acts as a functional antagonist at 5-HT3 receptors (IC50 = 4541 nM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . It also significantly improved motor deficits induced by 6-OHDA, reduced the loss of TH in the SN, suppressed the overactivation of GFAP+ cells and expression of related inflammatory cytokines, and increased the number of Foxp3+ cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α7nAChRs. It causes a bi-modal signaling event in which early activation primes the retina with an inflammatory response and developmental signaling cues, followed by an inhibition of gliotic mechanisms and a decrease in the immune response, ending with upregulation of genes associated with specific retinal neuron generation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant temporal effects. For instance, it significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge . Furthermore, pretreatment with this compound resulted in reductions in TNF-α and IL-6 release in a dose- and time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to attenuate sepsis-induced lung injury in mice when administered at a dosage of 1 mg/kg .
Transport and Distribution
It is known that it interacts with α7nAChRs, which are widely distributed in the nervous system .
Subcellular Localization
It is known to interact with α7nAChRs, which are present in various cellular compartments .
準備方法
PNU-282987の合成は、二環式化合物であるコア構造の調製から始まるいくつかのステップを伴います。合成経路には、通常、次のステップが含まれます。
二環式コアの形成: これには、適切な前駆体の環化による二環式構造の形成が含まれます。
アミド基の導入: 次に、二環式コアをクロロベンゾイルクロリドと反応させてアミド基を導入します。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度のthis compoundが得られます.
化学反応の分析
PNU-282987は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 化合物に存在する官能基を修飾するために、還元反応を行うことができます。
科学研究用途
This compoundは、以下を含む幅広い科学研究用途を持っています。
神経科学: これは、認知機能と神経保護におけるα7ニコチン性アセチルコリン受容体の役割を研究するために使用されます。
薬理学: この化合物は、α7ニコチン性アセチルコリン受容体アゴニストの薬理学的効果とその潜在的な治療用途を調査するために使用されます.
医学: This compoundは、統合失調症、アルツハイマー病、認知障害などの神経疾患の治療における潜在的な使用について研究されてきました.
類似化合物との比較
PNU-282987は、α7ニコチン性アセチルコリン受容体に対する高い選択性と効力においてユニークです。類似の化合物には、以下が含まれます。
GTS-21: 認知機能を向上させる効果が同様の、別のα7ニコチン性アセチルコリン受容体アゴニスト。
DMXB-A: α7ニコチン性アセチルコリン受容体も標的とし、神経変性疾患における潜在的な治療用途について研究されてきた化合物。
PHA-543613: 神経保護特性を持つα7ニコチン性アセチルコリン受容体アゴニスト.
This compoundは、その高い選択性と効力により、神経科学研究と潜在的な治療用途において貴重なツールとなっています。
生物活性
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride, commonly referred to as PNU-282987, is a synthetic compound known for its significant biological activity, particularly as an agonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a chlorobenzamide moiety, which contributes to its unique pharmacological profile. The molecular formula is , and it is characterized by the following structural attributes:
- Bicyclic Core : The azabicyclo[2.2.2]octane structure enhances receptor binding affinity.
- Chloro Substitution : The presence of the chlorine atom in the benzamide enhances its biological activity.
This compound primarily acts as an agonist for the alpha-7 nAChR, which plays a crucial role in cognitive functions such as learning and memory. Activation of this receptor has been linked to enhanced synaptic plasticity and neurotransmitter release, particularly glutamate, which is vital for cognitive processes.
Key Mechanisms:
- Receptor Activation : Binding to alpha-7 nAChRs leads to increased calcium ion influx, facilitating neurotransmitter release.
- Synaptic Plasticity : Enhances long-term potentiation (LTP) in hippocampal neurons, which is essential for memory formation.
- Cognitive Enhancement : Animal studies indicate that this compound improves memory performance in models of cognitive dysfunction.
Cognitive Enhancement
Research indicates that this compound has potential applications in treating cognitive deficits associated with various neurological disorders, including schizophrenia and Alzheimer's disease. Studies have shown that it can improve memory retention and cognitive performance in rodent models.
Neuroprotective Effects
The compound has demonstrated neuroprotective properties by enhancing GABAergic synaptic activity, which may help mitigate neurodegenerative processes associated with diseases like Huntington's disease .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Bicyclic structure similar to Benzamide | Potent alpha-7 nAChR agonist |
Quinuclidine | Contains a bicyclic amine structure | Known for psychoactive properties |
4-Amino-N-(1-Azabicyclo[2.2.2]octan-3-yl)benzamide | Similar core structure | Exhibits antipsychotic effects |
Case Studies
-
Cognitive Function in Schizophrenia Models :
- A study assessed the effects of this compound on cognitive deficits in animal models mimicking schizophrenia. Results indicated significant improvements in working memory tasks when administered at specific dosages.
-
Neuroprotective Study in Huntington's Disease Models :
- Research involving transgenic mice expressing mutant huntingtin protein showed that treatment with this compound led to reduced toxicity markers and improved motor coordination over control groups.
特性
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017103 | |
Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123464-89-1 | |
Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PNU-282987 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-282987 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Activation of α7nAChRs by this compound has been shown to:
- Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []
- Reduce inflammation: this compound decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]
- Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []
- Promote neuroprotection: this compound demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]
- Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]
ANone: this compound's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.
ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []
ANone: this compound is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.
ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on this compound.
ANone: The research papers primarily focus on this compound's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.
ANone: Specific information regarding the duration of action of this compound is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.
ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of this compound, including:
- Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study this compound's effects on cell viability, apoptosis, and gene expression. [, ]
- Animal models:
- Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate this compound's neuroprotective effects on RGCs. [, , , ]
- Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of this compound on inflammatory responses and survival. []
- Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate this compound's protective effects against lung injury. []
- Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of this compound on liver damage. []
ANone: The provided research does not mention any clinical trials involving this compound.
ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to this compound.
ANone: The research primarily focuses on evaluating the efficacy of this compound through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.
ANone: Research regarding specific biomarkers to predict this compound efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.
ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。